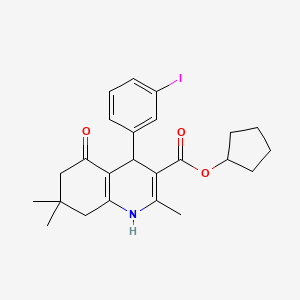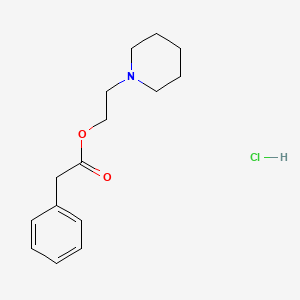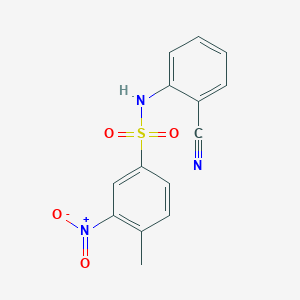![molecular formula C20H30N2O2 B5138441 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B5138441.png)
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide, also known as TPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Wirkmechanismus
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide selectively blocks TRP channels by binding to a specific site on the channels' outer pore region. This binding prevents calcium ions from passing through the channels, thereby reducing their activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide can reduce pain sensation in animal models of inflammatory and neuropathic pain. It has also been found to reduce inflammation in models of acute lung injury and colitis. Additionally, 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to protect against neurodegeneration in models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide in lab experiments is its selectivity for TRP channels, making it a useful tool in studying these channels' role in various physiological processes. However, one limitation is its potential off-target effects, which can lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide. One area of interest is the development of more selective TRP channel blockers that can be used to study specific channels' functions. Another area of interest is the use of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide in developing new therapies for pain, inflammation, and neurodegenerative diseases. Additionally, more research is needed to fully understand the potential off-target effects of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide and how to mitigate them.
In conclusion, 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide is a chemical compound that has significant potential in scientific research due to its ability to selectively block TRP channels. Its use in studying pain, inflammation, and neurodegenerative diseases has shown promising results, and future research will likely continue to explore its potential applications.
Synthesemethoden
The synthesis of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This is then reacted with N-(3-aminopropyl)morpholine to form 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been found to be a useful tool in scientific research due to its ability to selectively block calcium-permeable transient receptor potential (TRP) channels. These channels play a critical role in various physiological processes such as pain sensation, inflammation, and neurodegeneration. 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to block TRPV1, TRPV2, and TRPA1 channels, making it a useful tool in studying these channels' role in various diseases and conditions.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)18-8-5-17(6-9-18)7-10-19(23)21-11-4-12-22-13-15-24-16-14-22/h5-10H,4,11-16H2,1-3H3,(H,21,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIKGFQDVXYXEK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)


![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)


![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)